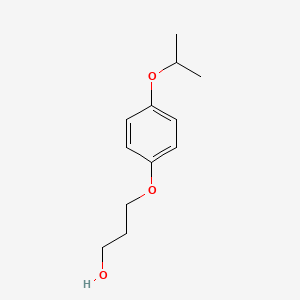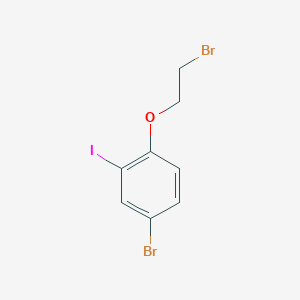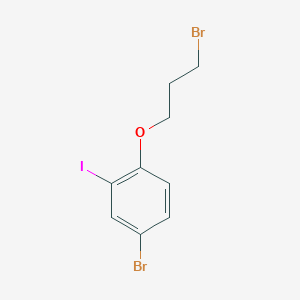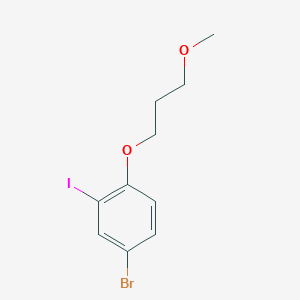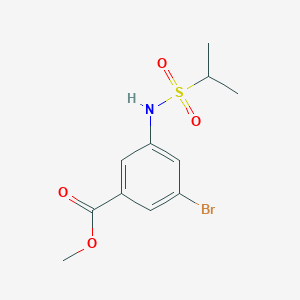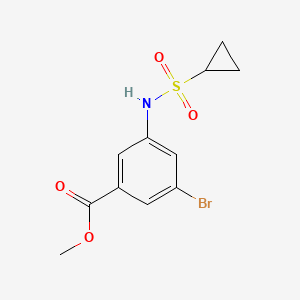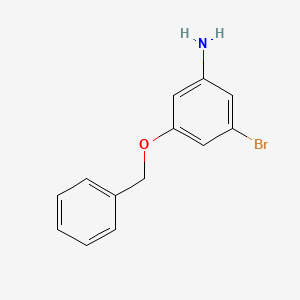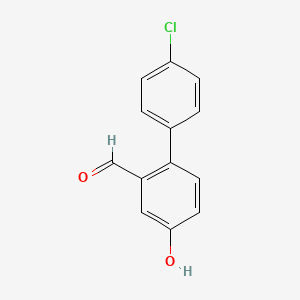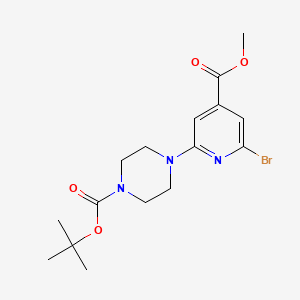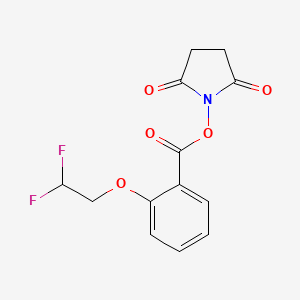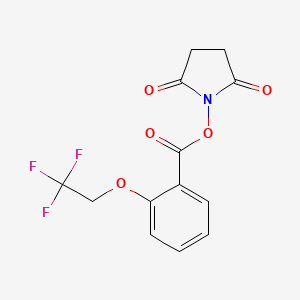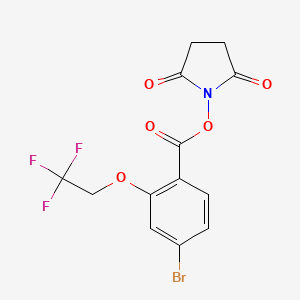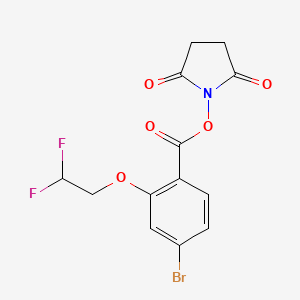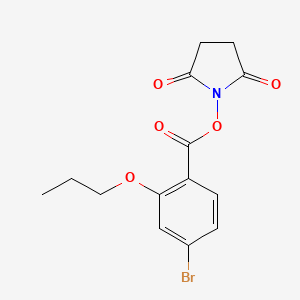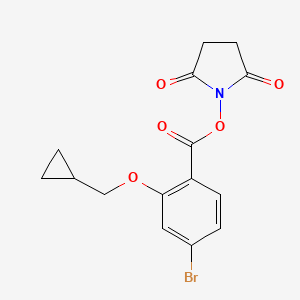
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is a chemical compound with a complex structure that includes a pyrrolidinone ring, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Intermediate: The starting material, 4-bromo-2-hydroxybenzoic acid, is reacted with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride to form 4-bromo-2-(cyclopropylmethoxy)benzoic acid.
Activation of the Carboxylic Acid: The benzoic acid derivative is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the NHS ester.
Formation of the Final Product: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxy group and the pyrrolidinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 4-bromo-2-(cyclopropylmethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the functional groups present. The pyrrolidinone ring and the bromine atom play crucial roles in binding to the active sites of target proteins, thereby affecting their activity.
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is unique due to the presence of the bromine atom and the cyclopropylmethoxy group, which confer specific chemical reactivity and biological activity. These structural features distinguish it from other similar compounds and make it valuable for targeted applications in research and industry.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(cyclopropylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-10-3-4-11(12(7-10)21-8-9-1-2-9)15(20)22-17-13(18)5-6-14(17)19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSJWRJWFVTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
